Desacetyl Acetaminophen Glutathione
Overview
Description
Desacetyl Acetaminophen Glutathione is a synthetic compound derived from acetaminophen and glutathione. It is known for its pharmacological activities, including anti-inflammatory, detoxifying, and antioxidant properties . This compound is a white to pale yellow crystalline powder with good solubility and is used in various therapeutic applications to enhance liver antioxidant capacity and reduce free radical generation .
Mechanism of Action
Target of Action
Desacetyl Acetaminophen Glutathione primarily targets glutathione (GSH) , a tripeptide with many roles in cells . It conjugates to drugs to make them more soluble for excretion, is a cofactor for some enzymes, is involved in protein disulfide bond rearrangement, and reduces peroxides .
Mode of Action
This compound interacts with its targets through a series of biochemical reactions. The primary therapeutic effect of N-acetyl-cysteine (NAC), a precursor of glutathione (GSH), is the replenishment of GSH, which can scavenge the reactive metabolite of Acetaminophen (APAP) . Later effects include the scavenging of reactive oxygen in mitochondria and support of mitochondrial energy metabolism .
Biochemical Pathways
The affected pathways involve the metabolism and detoxification of Acetaminophen. Glutathione (GSH) participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process; it acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion .
Pharmacokinetics
Most of the drug is eliminated by glucuronidation and sulfation. These reactions are catalyzed by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1), respectively . Some is converted by cyp2e1 and other cytochrome p450 enzymes to a reactive intermediate that can bind to sulfhydryl groups . The glucuronide, sulfate, and GSH conjugates are excreted by transporters in the canalicular (Mrp2 and Bcrp) and basolateral (Mrp3 and Mrp4) hepatocyte membranes .
Result of Action
The result of the compound’s action is the detoxification of Acetaminophen and the prevention of liver damage. The metabolite can deplete liver glutathione (GSH) and modify cellular proteins . GSH binding occurs spontaneously, but may also involve GSH-S-transferases . Protein binding leads to oxidative stress and mitochondrial damage .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in marine organisms subjected to contamination resulting from large human settlements along coastal areas, the effects of Acetaminophen can be potentiated . Therefore, the environment plays a crucial role in the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Desacetyl Acetaminophen Glutathione plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules . For instance, it is known to interact with enzymes such as UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1) . These interactions are crucial for the metabolism of acetaminophen .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by interacting with cellular proteins, leading to oxidative stress and mitochondrial damage . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted by cytochrome P450 enzymes to a reactive intermediate that can bind to sulfhydryl groups . This metabolite can deplete liver glutathione (GSH) and modify cellular proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that the product’s stability, degradation, and long-term effects on cellular function vary depending on the conditions of the experiment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that at therapeutic doses, it is safe, but overdose can cause severe liver injury .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes such as UDP-glucuronosyltransferases and sulfotransferases, which are crucial for the metabolism of acetaminophen .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters in the canalicular (Mrp2 and Bcrp) and basolateral (Mrp3 and Mrp4) hepatocyte membranes .
Subcellular Localization
The subcellular localization of this compound affects its activity or function . It is found in various compartments or organelles within the cell, and its localization can be influenced by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desacetyl Acetaminophen Glutathione is synthesized through a chemical reaction between acetaminophen and glutathione. The process involves the formation of a conjugate by combining these two molecules under controlled conditions . The reaction typically requires a catalyst and specific temperature and pH conditions to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and advanced equipment. The process includes steps such as mixing, heating, and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: Desacetyl Acetaminophen Glutathione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activities and stability.
Common Reagents and Conditions:
Oxidation: This reaction involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to modify the compound’s structure.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents to introduce new functional groups into the compound.
Major Products Formed: The primary products formed from these reactions include modified versions of this compound with altered pharmacological properties. These modifications can enhance the compound’s efficacy and stability .
Scientific Research Applications
Desacetyl Acetaminophen Glutathione has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Acetaminophen Glutathione: A conjugate of acetaminophen and glutathione, similar in structure but with different pharmacological properties.
N-acetylcysteine: A precursor to glutathione, used to replenish glutathione levels in the body.
Glutathione: A tripeptide with antioxidant properties, used in various therapeutic applications.
Uniqueness: Desacetyl Acetaminophen Glutathione is unique due to its specific combination of acetaminophen and glutathione, which provides enhanced pharmacological activities compared to its individual components. Its ability to modulate oxidative stress, detoxify harmful substances, and reduce inflammation makes it a valuable compound in scientific research and therapeutic applications .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O7S/c17-8-1-3-11(21)12(5-8)28-7-10(15(25)19-6-14(23)24)20-13(22)4-2-9(18)16(26)27/h1,3,5,9-10,21H,2,4,6-7,17-18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIOCFGATFKYGA-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926488 | |
Record name | 5-({3-[(5-Amino-2-hydroxyphenyl)sulfanyl]-1-[(carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50926488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129762-76-1 | |
Record name | Glycine, N-(S-(5-amino-2-hydroxyphenyl)-N-L-gamma-glutamyl-L-cysteinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129762761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-({3-[(5-Amino-2-hydroxyphenyl)sulfanyl]-1-[(carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50926488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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